Mercury salicylate

Übersicht

Beschreibung

Mercury salicylate is a chemical compound formed by the combination of mercury and salicylic acid. It appears as an odorless, tasteless white powder with a yellow or pink tint . Historically, it has been used in various medicinal applications, particularly in the treatment of syphilis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mercury salicylate can be synthesized by reacting mercury with salicylic acid or sodium salicylate. One method involves reacting ammonia with this compound or ammoniated mercury with salicylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully monitored to manage the toxicity of mercury and ensure the safety of workers and the environment.

Analyse Chemischer Reaktionen

Thermal Decomposition

At elevated temperatures, ammoniated mercury salicylate decomposes:

Acidic Conditions

Warming with dilute acids (e.g., HCl):

Alkaline Conditions

Reaction with strong bases (e.g., NaOH):

Redox Reactions in Environmental Systems

This compound participates in redox pathways relevant to natural waters, particularly under photolytic conditions. Key findings from Hg(II) redox studies include:

Photoreduction under UV-B Light

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k) | 2.1–8.3 h⁻¹ | |

| pH | 4.2 | |

| Mechanism | Organic free radical-mediated |

Factors Influencing Redox Kinetics

-

Enhancers : Substituent functional groups on aromatic rings (e.g., hydroxyl groups in salicylate) .

-

Inhibitors : Dissolved organic matter or competing ligands (e.g., Cl⁻) .

Interaction with Organic Ligands

This compound’s salicylate moiety facilitates ligand-exchange reactions. For example:

Spectroscopic Characterization

Infrared Spectrum of Ammoniated this compound

| Peak (μm) | Assignment | Source |

|---|---|---|

| 12.2 | Chelate structure | |

| 6.0 | N–H bending (NH₃) | |

| 4.1, 4.4 | Confirms NH₃ incorporation |

Wissenschaftliche Forschungsanwendungen

Historical Medical Applications

Treatment of Syphilis

Historically, mercury salicylate was widely used as a treatment for syphilis. Its introduction as a remedy dates back to the late 19th century. In clinical settings, it was administered due to its comparative painlessness when injected intramuscularly. Studies indicate that it became more popular than other mercury preparations because of its relative safety profile. For instance, research highlighted that while mercury compounds were associated with fatalities, this compound was responsible for only ten deaths among numerous cases treated over decades .

Case Study: Efficacy in Syphilis Treatment

A notable case involved a patient treated with this compound over several weeks. Initially showing no significant improvement, the patient later reported recovery after dosage adjustments were made. This case illustrates both the potential effectiveness and challenges associated with using this compound in treating syphilis, emphasizing the need for careful monitoring of dosages to mitigate toxicity risks .

Chemical and Biological Applications

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying mercury in environmental samples. Its use is crucial in studies assessing mercury contamination in ecosystems, where accurate measurement is essential for environmental health assessments.

Biological Research

Mercury compounds, including salicylate derivatives, are studied for their effects on biological systems. Research focuses on understanding the toxicological impacts of mercury exposure on human health and its mechanisms of action at the cellular level. This includes investigating how this compound interacts with biological tissues and its potential to induce oxidative stress .

Industrial Applications

Production of Other Mercury Compounds

this compound is utilized in the synthesis of various other mercury-based compounds. Its role in industrial processes includes serving as an intermediate in the manufacturing of pharmaceuticals and chemical reagents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of mercury salicylate involves its interaction with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This interaction is responsible for both its therapeutic effects and its toxicity.

Vergleich Mit ähnlichen Verbindungen

Methyl salicylate: Used as a topical counter-irritant for pain relief.

Salicylic acid: Known for its use in treating acne and other skin conditions.

Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness of Mercury Salicylate: this compound is unique due to its combination of mercury and salicylic acid, which imparts specific chemical and biological properties. Unlike other salicylates, it has significant historical importance in the treatment of syphilis and other conditions, although its use has declined due to the toxicity of mercury.

Biologische Aktivität

Mercury salicylate, known chemically as mercuric salicylate, is a compound that has garnered attention for its biological activity, particularly in the context of medicinal and toxicological studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is an organomercury compound that exhibits properties similar to salicylic acid and other salicylates. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins from arachidonic acid. This inhibition leads to a reduction in inflammation and pain, making this compound historically significant as a treatment for syphilis due to its comparatively lower toxicity compared to other mercury compounds .

Biochemical Pathways

- Prostaglandin Synthesis: this compound disrupts the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory responses.

- Cellular Effects: The compound influences various cellular processes, including gene expression and metabolism. It activates AMP-activated protein kinase (AMPK), which is vital for maintaining cellular energy homeostasis.

Pharmacokinetics

This compound is absorbed through intramuscular injection and has been documented to have a relatively slow elimination from the body compared to other mercury salts. Studies indicate that it can lead to mercury accumulation in tissues, which raises concerns regarding chronic toxicity .

Historical Use in Syphilis Treatment

This compound was first recommended for syphilis treatment in 1887. Its use became widespread due to its effectiveness and relative safety compared to other mercury compounds. However, it was implicated in several fatalities over the years, highlighting the need for careful monitoring . A review of historical data showed that while it was widely used, it accounted for only a small fraction of mercury-related deaths compared to other forms .

Toxicity Reports

Recent studies have documented cases of mercury toxicity associated with prolonged exposure to this compound. Symptoms include neurological impairment and renal dysfunction, particularly in patients with pre-existing conditions. One notable case involved severe intoxication due to dermal absorption in a patient with chronic renal failure, underscoring the risks associated with topical applications of salicylates .

Salicylic Acid Interaction

Research indicates that salicylic acid can mitigate the toxic effects of mercury on plant systems. For instance, studies on Melissa officinalis (lemon balm) demonstrated that exogenous salicylic acid improved tolerance to mercury stress by enhancing antioxidant capacity and reducing oxidative damage . These findings suggest potential therapeutic applications for salicylic acid derivatives in managing mercury toxicity.

Applications in Research and Industry

This compound serves various roles beyond medicinal uses:

- Analytical Chemistry: It is utilized as a reagent for determining mercury levels in environmental samples.

- Biological Studies: Researchers study its effects on biological systems to understand mercury's broader impact on health and ecology.

- Industrial Uses: The compound is involved in producing other mercury-based compounds.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Mercuric Salicylate |

| Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes |

| Biochemical Effects | Alters prostaglandin synthesis; activates AMPK |

| Historical Use | Treatment for syphilis; associated with fewer fatalities than other forms |

| Toxicity Risks | Potential accumulation leading to neurological and renal issues |

| Research Applications | Used in analytical chemistry; studies on biological effects |

Eigenschaften

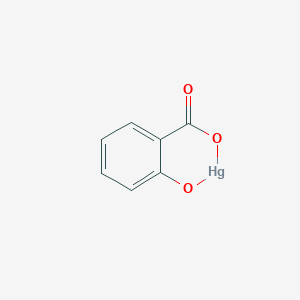

IUPAC Name |

2,4-dioxa-3-mercurabicyclo[4.4.0]deca-1(10),6,8-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Hg/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQKJDCMPKUNQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)O[Hg]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgC7H4O3, C7H4HgO3 | |

| Record name | MERCURY SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury salicylate appears as odorless tasteless white powder with a yellow or pink tint. Almost completely insoluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion. | |

| Record name | MERCURY SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5970-32-1 | |

| Record name | MERCURY SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5970-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.